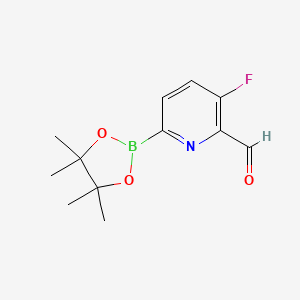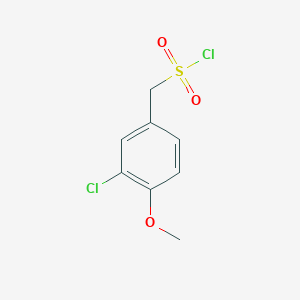![molecular formula C12H6BrClO B11756865 2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
2-Bromo-4-chlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Bromo-4-chlorodibenzo[b,d]furane est un composé organique de formule moléculaire C12H6BrClO. Il s'agit d'un dérivé du dibenzofurane, où les atomes d'hydrogène aux positions 2 et 4 sont respectivement substitués par du brome et du chlore.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Bromo-4-chlorodibenzo[b,d]furane implique généralement la bromation et la chloration du dibenzofurane. Une méthode courante comprend les étapes suivantes :
Bromation : Le dibenzofurane est traité avec du brome en présence d'un catalyseur tel que le bromure de fer(III) pour introduire un atome de brome en position 2.
Chloration : L'intermédiaire bromé est ensuite soumis à une chloration à l'aide de chlore gazeux ou d'un agent chlorant comme le chlorure de thionyle pour introduire un atome de chlore en position 4.
Ces réactions sont généralement réalisées dans des conditions contrôlées afin d'assurer une substitution sélective et de minimiser les réactions secondaires.
Méthodes de production industrielle
La production industrielle de 2-Bromo-4-chlorodibenzo[b,d]furane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Bromo-4-chlorodibenzo[b,d]furane peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être remplacés par d'autres substituants par le biais de réactions de substitution nucléophile ou électrophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour remplacer les atomes d'halogène.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dibenzofuranes substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications De Recherche Scientifique
Le 2-Bromo-4-chlorodibenzo[b,d]furane a plusieurs applications en recherche scientifique :
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.
Recherche pharmaceutique : Il est étudié pour son activité biologique potentielle et comme élément constitutif pour le développement de médicaments.
Études environnementales : Le composé est étudié pour son comportement et son devenir dans l'environnement, en particulier en relation avec sa persistance et sa toxicité potentielle.
5. Mécanisme d'action
Le mécanisme d'action du 2-Bromo-4-chlorodibenzo[b,d]furane dépend de son application spécifique. En synthèse organique, il agit comme un intermédiaire réactif qui peut subir diverses transformations. Dans les systèmes biologiques, son mécanisme d'action impliquerait des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à des effets biologiques spécifiques. Les voies et les cibles exactes varieraient en fonction du contexte de son utilisation.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chlorodibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-4-chlorodibenzofurane : Structure similaire, mais avec des motifs de substitution différents.
2-Chloro-4-bromodibenzofurane : Un autre isomère avec des positions inversées de brome et de chlore.
Dibenzofurane : Le composé parent sans aucune substitution halogénée.
Unicité
Le 2-Bromo-4-chlorodibenzo[b,d]furane est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications ciblées en synthèse et en science des matériaux.
Propriétés
Formule moléculaire |
C12H6BrClO |
|---|---|
Poids moléculaire |
281.53 g/mol |
Nom IUPAC |
2-bromo-4-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
Clé InChI |
XUNBPIYBJQJLTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
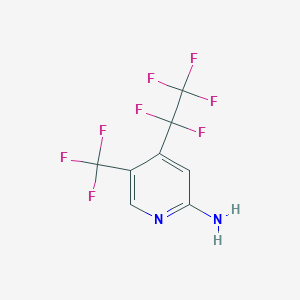
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
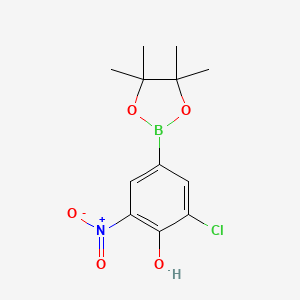

![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)
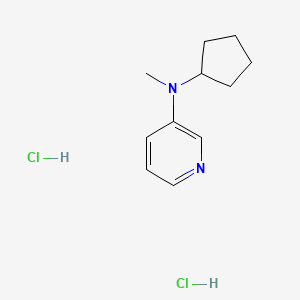
![[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756851.png)
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)
